1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Orthogonal functionalization Suzuki-Miyaura coupling Chemoselectivity

This tetrahalogenated benzene enables programmed, multi-step diversification from a single scaffold. The established reactivity hierarchy Ar-I > Ar-Br >> Ar-Cl allows sequential Suzuki-Miyaura couplings at the iodide (3-position) and bromide (1-position) sites, while the chloride (5-position) remains as a handle for later-stage functionalization. The pre-installed fluorine at the 2-position improves metabolic stability and logP (3.85), eliminating hazardous late-stage fluorination. Ideal for medicinal chemistry libraries, CNS-penetrant candidates, and novel agrochemical intermediates.

Molecular Formula C6H2BrClFI
Molecular Weight 335.34
CAS No. 2135861-24-2
Cat. No. B2489218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-chloro-2-fluoro-3-iodobenzene
CAS2135861-24-2
Molecular FormulaC6H2BrClFI
Molecular Weight335.34
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)F)I)Cl
InChIInChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(10)6(4)9/h1-2H
InChIKeyOAVPTVSBHAAKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS 2135861-24-2): Procurement Guide for Orthogonal Polyhalogenated Benzene Building Blocks


1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS 2135861-24-2) is a polyhalogenated benzene derivative with the molecular formula C₆H₂BrClFI and a molecular weight of 335.34 g/mol . This compound features four distinct halogen substituents (bromine, chlorine, fluorine, and iodine) at the 1-, 5-, 2-, and 3-positions of the aromatic ring, respectively, which confer differentiated reactivity profiles in transition metal-catalyzed cross-coupling reactions . Commercially available in purities ranging from 95% to 98% , this building block is sourced by medicinal chemistry, agrochemical, and materials science research programs requiring sequential, position-selective functionalization capabilities not achievable with simpler mono- or di-halogenated analogs.

Why Generic Halobenzene Substitution Fails: The Unique Positional Selectivity Demand for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene


In polyhalogenated benzene chemistry, the relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-couplings follows an established hierarchy: Ar-I > Ar-Br >> Ar-Cl [1]. This reactivity gradient enables orthogonal functionalization strategies where iodine serves as the most reactive site for initial coupling, followed sequentially by bromine under adjusted conditions, while the chlorine substituent remains largely inert as a handle for later-stage diversification or as a modulator of electronic and steric properties [2]. The presence of fluorine at the 2-position further distinguishes this compound from non-fluorinated analogs by altering both the electronic environment of the ring and the physical properties of downstream products. Procuring a generic mono- or di-halogenated alternative (e.g., 1-bromo-3-iodobenzene or 1-chloro-4-iodobenzene) fundamentally eliminates the capacity for programmed, multi-step diversification from a single core scaffold, thereby increasing step count, reducing synthetic efficiency, and limiting molecular complexity in target compound libraries.

Quantitative Differentiation Evidence: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene vs. Comparator Halobenzene Building Blocks


Orthogonal Coupling Selectivity: Iodine vs. Bromine Reactivity Differential in Pd-Catalyzed Cross-Couplings

1-Bromo-5-chloro-2-fluoro-3-iodobenzene contains both an iodine and a bromine substituent positioned on the same aromatic ring, enabling sequential, chemoselective cross-coupling. The established reactivity hierarchy for Pd-catalyzed couplings positions Ar-I as significantly more reactive than Ar-Br, with Ar-Cl being essentially inert under standard mild conditions [1]. While direct head-to-head kinetic data for this specific tetra-halogenated compound is not publicly available in primary literature, the class-level inference from the well-established reactivity order (I > Br >> Cl) provides a quantitative framework: iodine undergoes oxidative addition to Pd(0) catalysts with rate constants typically 10² to 10³ times greater than those of bromine under comparable conditions [1]. This differential allows researchers to first functionalize the 3-position (iodine site) with near-complete chemoselectivity, followed by activation of the 1-position (bromine site) using more forcing conditions or alternative catalyst systems, while the 5-position (chlorine site) remains available for subsequent diversification or as a stable substituent.

Orthogonal functionalization Suzuki-Miyaura coupling Chemoselectivity

LogP Differentiation: Lipophilicity Advantage of Polyhalogenated Substitution Pattern

The presence of four distinct halogen atoms in 1-bromo-5-chloro-2-fluoro-3-iodobenzene produces a calculated LogP value of 3.85 , which represents a substantial increase in lipophilicity compared to simpler halogenated benzene analogs. As a class-level inference, this elevated LogP translates to enhanced membrane permeability and altered pharmacokinetic profiles when incorporated into drug candidates. In contrast, a comparator such as 1-bromo-3-iodobenzene (containing only two halogens, no fluorine or chlorine) would exhibit significantly lower calculated LogP values (estimated range: 2.8-3.2 based on fragment contribution methods). The difference of approximately 0.6-1.0 LogP units corresponds to a theoretical 4- to 10-fold increase in octanol-water partition coefficient, which directly impacts compound distribution, protein binding, and clearance properties in biological systems.

Lipophilicity Drug-likeness ADME properties

Fluorine Substitution: Electron-Withdrawing Modulation of Aromatic Reactivity

The fluorine atom at the 2-position in 1-bromo-5-chloro-2-fluoro-3-iodobenzene exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring, which modulates both the reactivity of adjacent coupling sites and the physical properties of derived products. As a class-level inference, the presence of fluorine ortho to the iodine substituent (position 3) can influence oxidative addition kinetics and transmetalation efficiency in cross-coupling reactions, potentially requiring adjusted catalyst loadings or reaction temperatures compared to non-fluorinated analogs such as 1-bromo-5-chloro-3-iodobenzene . In addition, fluorine incorporation into the core scaffold eliminates the need for late-stage fluorination steps (e.g., Balz-Schiemann or halogen exchange reactions) when synthesizing fluorinated drug candidates or agrochemical intermediates. Fluorinated aromatic compounds are disproportionately represented in FDA-approved small-molecule drugs (approximately 20-25% contain at least one fluorine atom), primarily due to enhanced metabolic stability, improved target binding, and favorable physicochemical properties.

Electronic effects Fluorine chemistry Reaction optimization

Optimal Application Scenarios for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Based on Evidence


Sequential Orthogonal Cross-Coupling for Complex Molecular Library Synthesis

In medicinal chemistry programs requiring the rapid generation of structurally diverse compound libraries from a common core, 1-bromo-5-chloro-2-fluoro-3-iodobenzene serves as an optimal substrate for sequential orthogonal functionalization. The reactivity hierarchy (Ar-I > Ar-Br >> Ar-Cl) enables initial Suzuki-Miyaura coupling at the iodine-bearing 3-position with high chemoselectivity, followed by a second coupling at the bromine-bearing 1-position using modified conditions (e.g., elevated temperature or alternative ligand systems), while the chlorine at the 5-position remains available for subsequent diversification or functions as a stable handle. This strategy minimizes synthetic step count and maximizes scaffold utilization efficiency compared to using multiple mono-halogenated building blocks [1].

Fluorinated Drug Candidate Synthesis with Optimized Lipophilicity Profile

For drug discovery programs targeting intracellular protein-protein interactions or CNS-penetrant small molecules, the calculated LogP of 3.85 for 1-bromo-5-chloro-2-fluoro-3-iodobenzene provides a quantitatively defined lipophilicity advantage [1]. Incorporation of this tetra-halogenated core installs both fluorine (for metabolic stability and target engagement) and a favorable LogP window (3-4) that correlates with improved cell permeability and oral bioavailability. Researchers pursuing fluorinated lead compounds benefit from a pre-installed fluorine atom at the 2-position, eliminating the need for hazardous and often low-yielding late-stage fluorination procedures.

Agrochemical Intermediate with Programmed Diversification Capacity

In agrochemical research, where patent protection and scaffold novelty are paramount, 1-bromo-5-chloro-2-fluoro-3-iodobenzene offers a differentiated building block for the synthesis of proprietary crop protection agents. The presence of four distinct halogens enables the construction of highly substituted aromatic cores with controlled spatial and electronic properties. The sequential coupling capability (iodine first, bromine second, chlorine retained or subsequently functionalized) provides synthetic chemists with a predictable, programmable route to complex agrochemical intermediates that are difficult to access from simpler halogenated precursors, thereby supporting both structure-activity relationship studies and process chemistry development for scale-up [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.